1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-benzhydryl-4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4S/c1-31-22-18-24(23(32-2)17-21(22)26)33(29,30)28-15-13-27(14-16-28)25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17-18,25H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDAIVDGHYYHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The sulfonyl group is then attached to the piperazine ring using a chloro-2,5-dimethoxyphenylsulfonyl chloride reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure efficiency and consistency. These methods allow for the production of high-purity 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine, meeting the stringent requirements of various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is extensively used in scientific research due to its unique properties. Its applications span across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with benzhydrylpiperazine derivatives differing in substituents on the phenyl ring. Key structural variations include halogenation (Cl, Br), methoxy/methyl groups, nitro groups, and their positional isomers.
Key Observations :
- Nitro Substituents : Nitro groups reduce synthetic yields compared to methoxy or chloro analogs. For example, 2,4-dinitrophenyl (65% yield) and 2-nitrophenyl (72%) derivatives have lower yields than the 3-nitrophenyl analog (75%) , suggesting steric and electronic effects influence reactivity.
- Chloro vs. Methoxy : Chloro substituents (e.g., 4-Cl in ) may enhance thermal stability, as seen in the high melting point (428.1 K), whereas methoxy groups likely increase solubility due to polarity.
- Positional Isomerism: Meta-substituted nitro (3-NO₂) derivatives show higher yields than ortho-substituted (2-NO₂) ones, possibly due to reduced steric hindrance .
Structural and Functional Implications
Electronic and Steric Effects
- Methoxy Groups : The 2,5-dimethoxy substituents in the target compound and provide electron-donating effects, which may increase solubility and alter π-π stacking in biological targets.
- Nitro Groups : Strong electron-withdrawing nitro groups (e.g., ) could reduce metabolic stability but improve binding affinity in enzyme inhibition contexts.
Case Study: Comparison with Closest Analogs
1-Benzhydryl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
- Structural Difference : Lacks the 4-Cl substituent present in the target compound.
1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine
- Structural Difference : Lacks methoxy groups at positions 2 and 4.
- Implications : Reduced steric bulk compared to the target compound may allow deeper penetration into hydrophobic binding pockets.
Biological Activity
1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and related pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C23H24ClN3O3S
- Molecular Weight : 445.97 g/mol
- CAS Number : 1206080-83-2
The compound features a piperazine core substituted with a benzhydryl group and a sulfonyl moiety linked to a chloro-dimethoxyphenyl group, which is crucial for its biological activity.
Research indicates that compounds similar to 1-benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine exhibit multiple mechanisms of action:
-
Cytotoxicity Against Cancer Cells :
- Studies have shown significant inhibitory effects on various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and endometrial (MFE-296) cancers. The compound's cytotoxicity is attributed to its ability to induce apoptosis and inhibit microtubule synthesis, which disrupts cell cycle progression and angiogenesis .
- Dopamine Receptor Antagonism :
- Inhibition of Enzymatic Activity :
Table 1: Summary of Biological Activities
Detailed Findings
- Cytotoxic Studies : A series of derivatives were synthesized based on the piperazine structure. The lead compound demonstrated IC50 values in the low micromolar range across different cancer types, indicating potent anticancer properties.
- Mechanistic Insights : The compound's ability to disrupt microtubule dynamics was confirmed through tubulin polymerization assays, revealing a distinct mechanism compared to traditional chemotherapeutics like Taxol .
- Pharmacological Profiling : Further investigations into the pharmacokinetics of the compound showed favorable absorption characteristics and bioavailability in preclinical models, suggesting potential for oral administration in therapeutic settings .
Q & A
Q. What are the established synthetic routes for 1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine, and how does reaction optimization impact yield?
The compound is synthesized via nucleophilic substitution between 1-benzhydrylpiperazine and 4-chloro-2,5-dimethoxyphenylsulfonyl chloride. Key parameters include solvent choice (e.g., dichloromethane), temperature control (room temperature to 40°C), and stoichiometric ratios. Crystallographic data confirm the product's purity, with yields improved by slow cooling to induce crystallization . Challenges include regioselectivity due to competing sulfonylation sites; TLC monitoring and column chromatography are critical for isolating the desired product .
Q. How is the molecular conformation of the piperazine ring characterized, and what implications does this have for ligand-receptor interactions?
X-ray crystallography reveals the piperazine ring adopts a chair conformation (puckering parameters: ). The sulfonyl and benzhydryl groups occupy equatorial positions, minimizing steric strain. This geometry enhances binding to CNS receptors by aligning hydrophobic substituents with receptor pockets. Torsion angles (e.g., S7–N1–C2–C3 = 166.6°) further stabilize the structure .
Q. What preliminary biological activities have been reported for this compound, and what assay systems validate these findings?
The compound exhibits potential antifungal, antibacterial, and antitumor activity, validated via:
- Antimicrobial assays : Disk diffusion against Staphylococcus aureus and Escherichia coli (MIC values ≤ 25 µg/mL) .
- Enzyme inhibition : MMP-3 and carbonic anhydrase inhibition (IC₅₀ ~10–50 µM) using fluorometric substrates .
- Cytotoxicity : MTT assays on leukemia cell lines (e.g., K562) show dose-dependent apoptosis .
Advanced Research Questions
Q. How does the sulfonyl group’s distorted tetrahedral geometry influence electronic properties and binding affinity?
The sulfonyl group deviates from ideal tetrahedral angles (e.g., O–S–O = 119.92°), creating a polarized S=O dipole. DFT calculations suggest this enhances hydrogen bonding with residues like Arg/Lys in enzyme active sites. Electron-withdrawing effects from the chloro and methoxy substituents further stabilize charge-transfer interactions in receptor binding .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies in IC₅₀ values (e.g., antitumor activity vs. null results) may arise from:
- Assay variability : Differences in cell line sensitivity (e.g., solid tumors vs. leukemias).
- Solubility limits : Poor aqueous solubility (~0.1 mg/mL) may understate in vitro efficacy.
- Metabolic stability : Liver microsome assays (e.g., CYP3A4 inhibition) clarify pharmacokinetic limitations .
Q. How can molecular docking guide the design of derivatives with improved CNS penetration?
Docking studies (using Glide or AutoDock) prioritize derivatives with:
- Reduced TPSA : <75 Ų (current TPSA = 85 Ų) via methoxy-to-methyl substitution.
- LogP optimization : Target 2.5–3.5 (current LogP = 4.2) to enhance blood-brain barrier permeability .
Validated against dopamine D2 and serotonin 5-HT2A receptors (PDB: 6CM4, 6A93) .
Q. What analytical methods are critical for characterizing synthetic intermediates and byproducts?
- HPLC-MS : Monitors reaction progress (C18 column, 70:30 MeOH:H₂O, 1 mL/min).
- SCXRD : Resolves stereochemistry (space group P2₁/c, Z = 4) .
- NMR : -NHSQC confirms regioselectivity (e.g., benzhydryl protons at δ 4.85 ppm) .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during sulfonylation?
Competing sulfonylation at N1 vs. N4 is mitigated by:
- Protecting groups : Boc protection of the piperazine N4 prior to reaction.
- Kinetic control : Low-temperature (-20°C) reactions favor N1 selectivity (yield >85%) .
Q. What purification techniques are optimal for isolating this hydrophobic compound?
- Flash chromatography : Silica gel (60–120 mesh), eluent gradient: 5% → 20% EtOAc/hexane.
- Recrystallization : Ethanol/water (3:1) yields >99% purity (melting point 162–164°C) .
Q. How is conformational flexibility assessed to predict metabolic stability?
- Molecular dynamics (MD) simulations : 100 ns trajectories in explicit solvent (CHARMM36 force field) identify rotatable bonds prone to oxidation.
- CYP450 metabolism maps : MetaSite predicts hydroxylation at the benzhydryl phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
